

# Potential research areas for 2-Amino-4,6-dibromobenzoic acid

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## Compound of Interest

Compound Name: 2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042

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An In-depth Technical Guide to Potential Research Areas for **2-Amino-4,6-dibromobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-4,6-dibromobenzoic acid** is a halogenated derivative of anthranilic acid, a key scaffold in medicinal chemistry.<sup>[1][2]</sup> Its structure, featuring an amino group, a carboxylic acid, and two bromine atoms on the aromatic ring, presents a versatile platform for synthetic diversification and the development of novel bioactive molecules. The presence of bromine atoms, known for their ability to modulate pharmacokinetic and pharmacodynamic properties, makes this compound a compelling starting point for drug discovery programs.<sup>[3][4]</sup> Furthermore, its classification by suppliers as a "Protein Degrader Building Block" points towards its potential in cutting-edge therapeutic modalities.<sup>[5]</sup>

This technical guide outlines promising areas of research for **2-Amino-4,6-dibromobenzoic acid**, providing structured data, detailed experimental protocols, and workflow visualizations to facilitate its exploration in synthetic and medicinal chemistry.

## Physicochemical Properties

The key properties of **2-Amino-4,6-dibromobenzoic acid** are summarized below.

Property	Value	Reference
CAS Number	81190-68-3	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> NO <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	294.93 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Colorless to light yellow crystal or solid	<a href="#">[7]</a>
Melting Point	~155-157 °C	<a href="#">[7]</a>
Solubility	Soluble in alcohols, ethers, dichloromethane; slightly soluble in water	<a href="#">[7]</a>

## Research Area 1: Synthesis of Novel Heterocyclic Scaffolds

Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antibacterial properties.[\[8\]](#)[\[9\]](#)[\[10\]](#) The dibromo-substitution on the 2-aminobenzoic acid core can significantly influence the electronic and steric properties of the resulting quinazolinone derivatives, potentially leading to enhanced potency or novel mechanisms of action.

## Experimental Protocol: Synthesis of 6,8-Dibromo-2-methyl-4(3H)-quinazolinone

This protocol outlines a common two-step, one-pot procedure for synthesizing quinazolinones from anthranilic acid derivatives.

Materials:

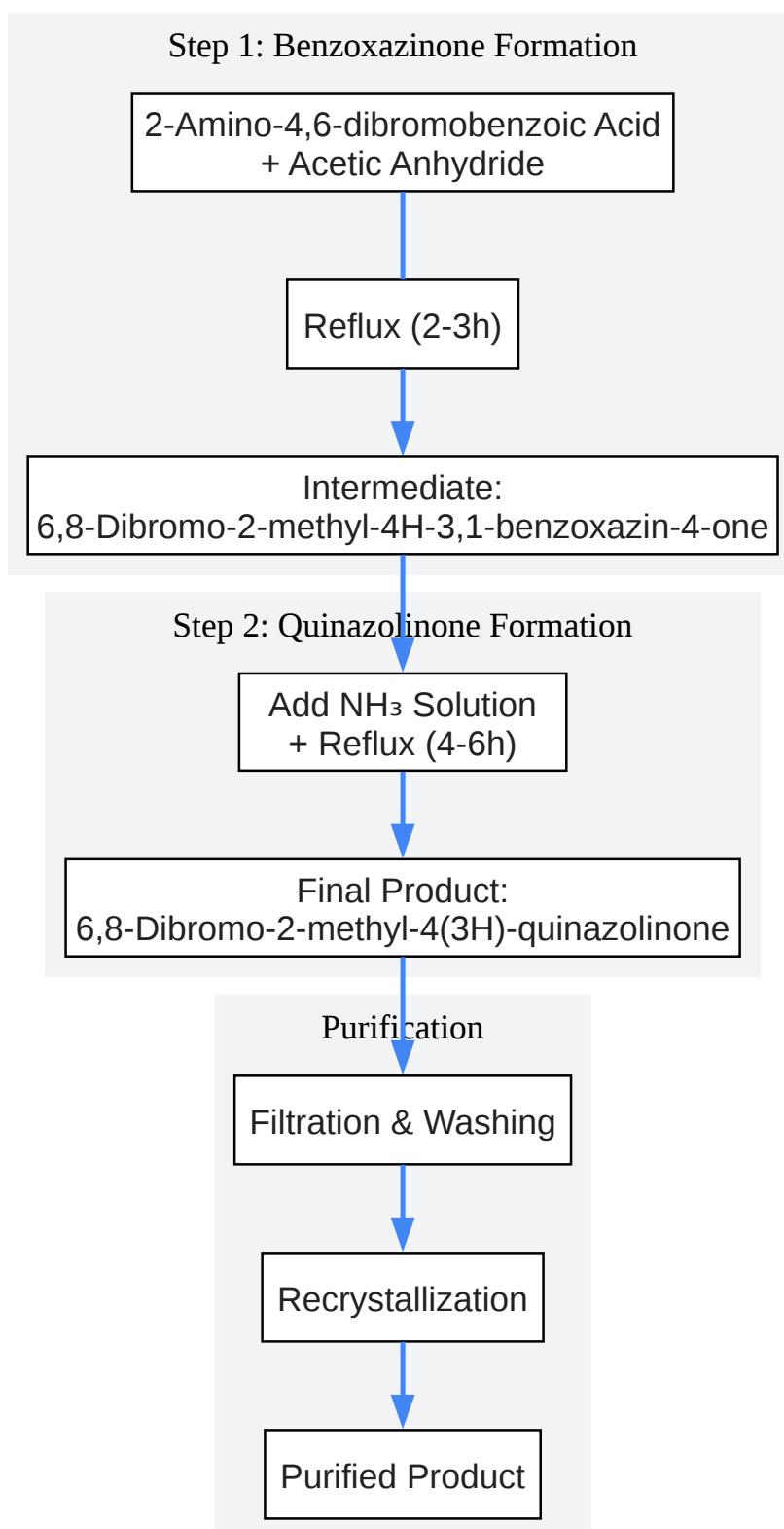
- **2-Amino-4,6-dibromobenzoic acid**
- Acetic anhydride

- Ammonia solution (or ammonium acetate)
- Toluene (or other suitable high-boiling solvent)
- Standard laboratory glassware and heating apparatus

Procedure:

- Benzoxazinone Formation: In a round-bottom flask, suspend **2-Amino-4,6-dibromobenzoic acid** (1 equivalent) in acetic anhydride (3-5 equivalents).
- Heat the mixture under reflux for 2-3 hours. The solid should dissolve, and the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
- Amination and Cyclization: Cool the reaction mixture to room temperature. Carefully add an excess of aqueous ammonia solution (or ammonium acetate, 2-3 equivalents) to the flask.
- Heat the mixture again to reflux for 4-6 hours to facilitate the ring-opening of the intermediate benzoxazinone and subsequent cyclization to the quinazolinone.
- Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
- Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.
- The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

## Visualization: Synthetic Workflow

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Caption: General workflow for the synthesis of a dibrominated quinazolinone.

## Research Area 2: Development of Novel Anticancer Agents

Derivatives of aminobenzoic acids and their heterocyclic products are actively researched for their antitumor properties.[\[11\]](#)[\[12\]](#)[\[13\]](#) Studies have shown that electron-withdrawing substituents, such as bromine, can enhance the antiproliferative activity of certain scaffolds.[\[14\]](#) The bromine atoms on **2-Amino-4,6-dibromobenzoic acid** can serve two purposes: 1) enhancing intrinsic activity and 2) acting as synthetic handles for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules.

### Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the reported in vitro activity of various aminobenzoic acid and quinazolinone derivatives against cancer cell lines, providing a benchmark for potential studies.

Compound Class	Target/Mechanism	Cell Line	IC <sub>50</sub> (μM)	Reference
Acrylamide-PABA Hybrid (dibromo)	Tubulin Inhibition	MCF-7 (Breast)	19.92	<a href="#">[14]</a>
Acrylamide-PABA Hybrid (fluoro)	Tubulin Inhibition	MCF-7 (Breast)	2.99	<a href="#">[14]</a>
Quinazolinone Derivative (45)	ALK/PI3K/AKT Inhibition	A549 (Lung)	0.44	<a href="#">[9]</a>
Quinazolinone Derivative (16h)	Aurora A Kinase Inhibition	A549 (Lung)	8.27	<a href="#">[9]</a>
PABA Benzamide Derivative	Not specified	Not specified	4.53	<a href="#">[12]</a>

## Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

### Materials:

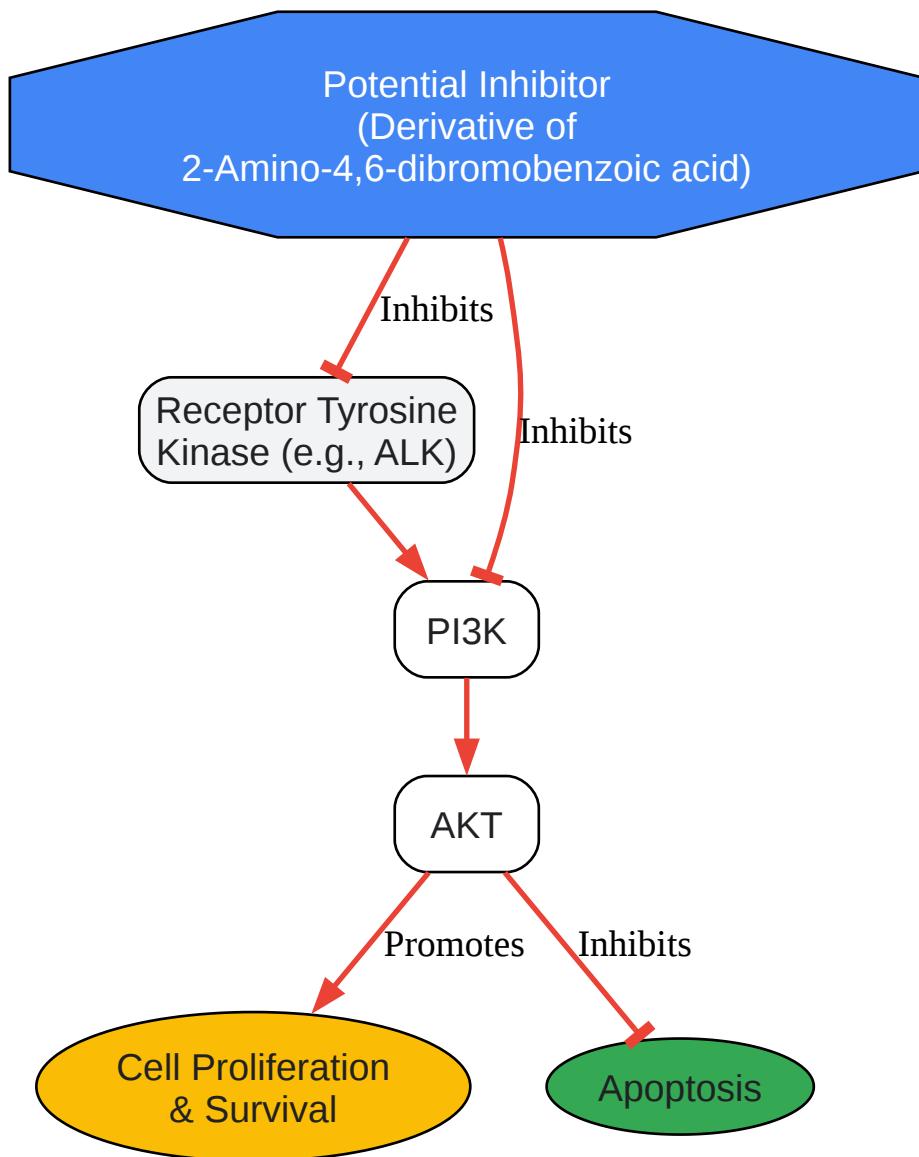
- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **2-Amino-4,6-dibromobenzoic acid** derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell growth).

## Visualization: Potential Signaling Pathway for Investigation



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Caption: The ALK/PI3K/AKT signaling pathway, a potential target for novel anticancer agents.

[9]

## Research Area 3: Exploration of Antimicrobial Properties

Halogenated organic compounds are a rich source of antimicrobial agents, with many demonstrating potent activity against drug-resistant pathogens.[\[3\]](#)[\[15\]](#) The presence of two bromine atoms on the **2-Amino-4,6-dibromobenzoic acid** scaffold suggests a high potential for antibacterial and/or antifungal activity. Derivatives can be synthesized and screened against a panel of clinically relevant microbes.

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

### Materials:

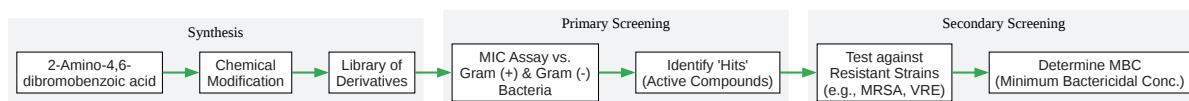
- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth
- 96-well microtiter plates
- Test compound stock solution in DMSO
- Positive control antibiotic (e.g., Norfloxacin)[\[16\]](#)
- Bacterial inoculum standardized to  $\sim 5 \times 10^5$  CFU/mL

### Procedure:

- Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256  $\mu\text{g}/\text{mL}$  to 0.5  $\mu\text{g}/\text{mL}$ .
- Inoculation: Add the standardized microbial inoculum to each well.

- Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

## Visualization: Antimicrobial Screening Workflow



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Caption: A logical workflow for the synthesis and screening of novel antimicrobial agents.

## Research Area 4: Application in Peptidomimetics and Protein Degraders

The incorporation of unnatural amino acids is a powerful strategy to enhance the properties of peptides, leading to increased stability and conformational rigidity.<sup>[17]</sup> **2-Amino-4,6-dibromobenzoic acid** can be used as a unique building block in peptide synthesis. Its bromine atoms provide reactive sites for post-synthetic modifications, such as palladium-catalyzed cross-coupling, enabling the creation of diverse peptide libraries.<sup>[17]</sup> This is particularly relevant for constructing Proteolysis-targeting chimeras (PROTACs), where this molecule could serve as a halogenated scaffold or linker.

## Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title compound into a peptide chain using Fmoc chemistry.

#### Materials:

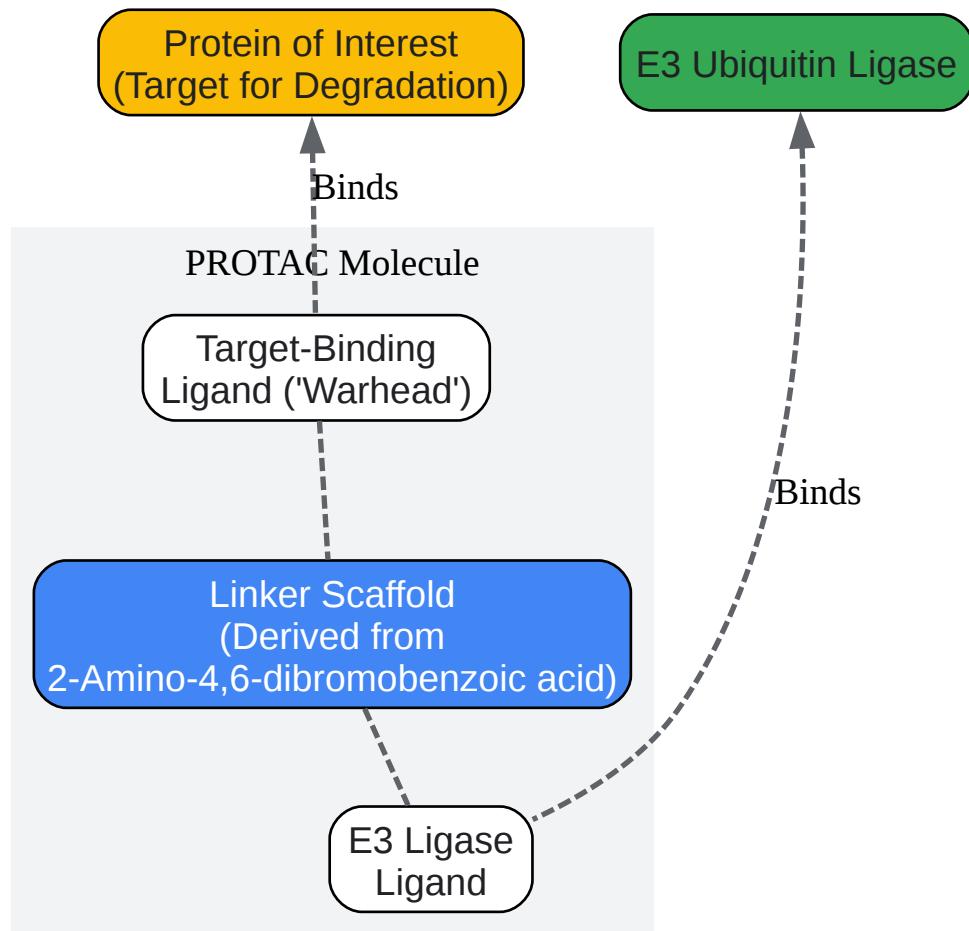
- Fmoc-protected **2-Amino-4,6-dibromobenzoic acid** (requires custom synthesis)
- Rink Amide resin (or other suitable solid support)
- Standard Fmoc-protected amino acids
- Coupling reagents (e.g., HBTU, HOBr)
- Base (e.g., DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/water)
- Solvents: DMF, DCM

#### Procedure:

- Resin Preparation: Swell the resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid) using 20% piperidine in DMF.
- Activation: In a separate vessel, pre-activate Fmoc-protected **2-Amino-4,6-dibromobenzoic acid** (3 eq) with HBTU (2.9 eq) and HOBr (3 eq) in DMF. Add DIPEA (6 eq).
- Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
- Capping (Optional): To block any unreacted amines, treat the resin with acetic anhydride.
- Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

- Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it with the cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.
- Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

## Visualization: Concept as a PROTAC Building Block



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Caption: Conceptual use of **2-Amino-4,6-dibromobenzoic acid** as a core linker in a PROTAC.

## Summary and Future Outlook

**2-Amino-4,6-dibromobenzoic acid** is a highly functionalized and versatile chemical scaffold with significant, largely untapped potential in several areas of chemical and biomedical

research. Its utility as a precursor for bioactive heterocycles, a core for novel anticancer and antimicrobial agents, and a unique building block for peptidomimetics and protein degraders makes it a compound of high interest. The strategic presence of multiple reactive sites—the amine, the carboxylic acid, and two bromine atoms—provides researchers with a rich platform for generating molecular diversity and exploring new therapeutic avenues. Future research should focus on systematically exploring these areas to unlock the full potential of this promising molecule.

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